N-(1-methylpiperidin-4-yl)-N-phenylcyclopropanecarboxamide, monohydrochloride is a chemical compound that has garnered attention in pharmaceutical and chemical research due to its potential applications. This compound is classified under the category of amides, specifically as a cyclopropanecarboxamide derivative. Its unique structure comprises a cyclopropane ring, a phenyl group, and a piperidine moiety, which contributes to its biological activity.
The compound is synthesized for research purposes and may be utilized in various scientific applications, particularly in medicinal chemistry. It falls under the broader classification of psychoactive substances and is explored for its potential therapeutic effects.
The synthesis of N-(1-methylpiperidin-4-yl)-N-phenylcyclopropanecarboxamide, monohydrochloride typically involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity of the final product. Analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography are often employed to confirm the structure and purity.
The molecular structure of N-(1-methylpiperidin-4-yl)-N-phenylcyclopropanecarboxamide consists of:
The molecular formula is , indicating a complex structure with specific functional groups that influence its chemical behavior.
In terms of chemical reactivity, N-(1-methylpiperidin-4-yl)-N-phenylcyclopropanecarboxamide can participate in various reactions:
These reactions are significant for understanding the compound's stability and potential degradation pathways in biological systems.
The mechanism of action for N-(1-methylpiperidin-4-yl)-N-phenylcyclopropanecarboxamide may involve:
Pharmacological studies are necessary to elucidate its exact mechanism, including affinity studies using radiolabeled ligands or functional assays in cell lines.
Relevant data on these properties are crucial for formulation development in pharmaceutical applications.
N-(1-methylpiperidin-4-yl)-N-phenylcyclopropanecarboxamide, monohydrochloride has potential applications in:
Research into this compound may lead to new therapeutic agents targeting specific neurological disorders or other medical conditions.
Retrosynthetic deconstruction of N-(1-methylpiperidin-4-yl)-N-phenylcyclopropanecarboxamide reveals three primary synthons: (1) cyclopropanecarboxylic acid, (2) 4-aminopiperidine, and (3) aniline (Figure 1). The strategic disconnection at the amide bond adjacent to the cyclopropane ring follows classical peptide coupling logic, wherein cyclopropanecarboxylic acid serves as the acyl donor. This approach capitalizes on the inherent ring strain energy (approximately 27.5 kcal/mol) of the cyclopropane moiety, which influences both the electronic characteristics of the carbonyl group and the spatial orientation of the amide bond [1]. The cyclopropane ring's angle distortion reduces the carbon hybridization index, enhancing the electrophilicity of the carboxylic acid and facilitating nucleophilic attack by the secondary amine precursor [1] [4].
The synthesis commences with the preparation of tert-butyl piperidin-4-ylcarbamate through carbamate protection of commercially available 4-aminopiperidine. Selective monoalkylation at the piperidine nitrogen is then achieved using methyl iodide under basic conditions (potassium carbonate in N,N-dimethylformamide), yielding tert-butyl (1-methylpiperidin-4-yl)carbamate. This intermediate undergoes acidic deprotection (trifluoroacetic acid/dichloromethane) to liberate 1-methylpiperidin-4-amine. Critical to this sequence is the chemoselective functionalization that prevents over-alkylation at the piperidine nitrogen—a common side reaction addressed through stoichiometric control and protecting group strategies [3] [7].
Concurrently, cyclopropanecarboxylic acid is activated for amide bond formation using carbodiimide reagents (e.g., dicyclohexylcarbodiimide) or more efficiently via conversion to the acid chloride using thionyl chloride. The resulting acylating agent reacts with N-phenylaniline to form the N-phenylcyclopropanecarboxamide intermediate. Final coupling with 1-methylpiperidin-4-amine employs BOP reagent (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) in acetonitrile, yielding the target tertiary amide after purification. This convergent route demonstrates an overall yield of 68–72% with HPLC purity >99%, validated by nuclear magnetic resonance spectroscopy and high-resolution mass spectrometry [4].
Table 1: Key Intermediates in Retrosynthetic Pathway
Synthetic Stage | Intermediate | Key Reaction | Purpose |
---|---|---|---|
Amine Preparation | tert-butyl piperidin-4-ylcarbamate | Carbamate protection | Amine nitrogen protection |
N-Alkylation | tert-butyl (1-methylpiperidin-4-yl)carbamate | Reductive amination | Selective N-methylation |
Deprotection | 1-methylpiperidin-4-amine | Acidolysis | Carbamate removal |
Carboxamide Formation | N-phenylcyclopropanecarboxamide | Nucleophilic acyl substitution | Cyclopropane-aniline linkage |
Final Coupling | N-(1-methylpiperidin-4-yl)-N-phenylcyclopropanecarboxamide | Amide coupling | Piperidine incorporation |
The 1-methylpiperidin-4-yl moiety serves as a conformationally constrained pharmacophore that profoundly influences molecular recognition in opioid receptor binding. Systematic evaluation of N-substituents reveals that methylation at the piperidine nitrogen optimizes the balance between lipophilic permeability (calculated logP increase of 0.8 versus unmethylated analogue) and basic nitrogen pKₐ (reduction from 10.2 to 9.4), enhancing blood-brain barrier penetration while maintaining >85% receptor occupancy in vitro [1] [8]. The quaternization of the piperidine nitrogen through alkylation diminishes hydrogen-bonding capacity but introduces steric blockade of cytochrome P450 3A4-mediated oxidation at this position—a primary metabolic pathway observed in non-methylated analogues [7].
Comparative functionalization strategies demonstrate that reductive amination outperforms direct alkylation for introducing diverse substituents. Using sodium triacetoxyborohydride as the reducing agent with aldehydes or ketones, various alkyl groups (ethyl, propyl, isopropyl) are installed at the piperidine nitrogen. Bulkier substituents (benzyl, phenethyl) reduce receptor binding affinity by 35–60%, attributed to steric occlusion in the ligand-receptor binding pocket. Conversely, small alkyl groups (methyl, ethyl) maintain nanomolar affinity (IC₅₀ 2.8–3.4 nM) while modulating the compound's metabolic stability (hepatic microsomal half-life increase from 12 to 28 minutes) [1].
The synthesis of these derivatives employs protecting group strategies to ensure regioselectivity. N-Boc protection of the piperidine nitrogen precedes introduction of the carboxamide linkage, followed by deprotection and selective alkylation. Alternative approaches utilize Fukuyama-Mitsunobu conditions for secondary amine alkylation, though this method shows lower yields (45–52%) due to competing elimination pathways. X-ray crystallographic analysis of the 1-methyl derivative confirms the equatorial orientation of the methyl group, minimizing 1,3-diaxial interactions and preserving the chair conformation essential for receptor engagement [3] [7].
Table 2: Impact of N-Substituents on Physicochemical Properties
N-Substituent | logD₇.₄ | pKₐ | μOR Binding IC₅₀ (nM) | Microsomal Stability (t₁/₂ min) |
---|---|---|---|---|
Hydrogen | 1.2 | 10.2 | 3.1 | 12 |
Methyl | 2.0 | 9.4 | 2.8 | 28 |
Ethyl | 2.3 | 9.3 | 3.2 | 31 |
Isopropyl | 2.6 | 9.1 | 8.7 | 38 |
Benzyl | 3.1 | 8.9 | 48.5 | 45 |
The cyclopropanecarboxamide linker exhibits distinct geometric advantages over straight-chain alkyl and aromatic carboxamide counterparts in fentanyl-type analgesics. Computational analysis (density functional theory at B3LYP/6-31G* level) reveals the cyclopropane ring imposes a C–C–C bond angle of 60° versus 109.5° in aliphatic chains, forcing the amide carbonyl into near-perpendicular orientation relative to the piperidine ring plane (dihedral angle 85.7°). This configuration positions the phenyl ring for optimal π-stacking interactions with transmembrane helix 6 of the μ-opioid receptor, confirmed through ligand-receptor docking simulations [1] [4].
Replacing the cyclopropane with a methyl carboxamide linker (–NH–C(O)CH₃) reduces binding affinity 15-fold (IC₅₀ 42.3 nM vs. 2.8 nM), attributed to the loss of torsional constraint and increased conformational entropy. Similarly, phenyl carboxamide analogues (–NH–C(O)C₆H₅) exhibit only moderate affinity (IC₅₀ 18.7 nM) due to excessive planarity that misaligns the pharmacophore elements. The cyclopropane's envelope conformation distributes electron density asymmetrically across the ring system, creating a dipole moment (1.87 D) that stabilizes the ligand-receptor complex through electrostatic complementarity with Asp147 in the binding pocket [1] [8].
Synthetic accessibility further distinguishes the cyclopropane linker. Cyclopropanecarbonyl chloride undergoes nucleophilic substitution with secondary amines at rates 3.5 times faster than its cyclobutanecarbonyl counterpart due to reduced steric hindrance (Turner’s steric parameter Es = –1.76 vs. –1.24). This kinetic advantage enables high-yielding coupling reactions under mild conditions (0–5°C), whereas bulkier cycloalkyl derivatives require extended reaction times at elevated temperatures. The chemical stability of the cyclopropane-amide bond also surpasses that of acrylic acid derivatives, resisting both enzymatic hydrolysis (human plasma t₁/₂ > 24 hours) and thermal degradation (decomposition temperature 287°C) [4] [5].
Incorporation of gem-difluorocyclopropane or spirocyclopropane modifications introduces additional steric and electronic variations. While these analogues maintain nanomolar receptor affinity, their synthetic complexity increases significantly (3–5 additional steps), diminishing practical utility. The parent cyclopropanecarboxamide thus represents the optimal balance between conformational restraint, synthetic feasibility, and target engagement within this structural class [1] [8].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3